molecular formula C21H15BrO3 B11166181 3-[(4-bromobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

3-[(4-bromobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B11166181
M. Wt: 395.2 g/mol
InChI Key: OLFGOCUYTSHFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Bromobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzyl group and a benzo[c]chromenone core. Its molecular formula is C21H15BrO3, and it has a molecular weight of approximately 395.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[c]chromenone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromobenzyl group: This step is achieved through a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the hydroxyl group of the benzo[c]chromenone core.

    Methylation: The final step involves the methylation of the compound to introduce the methyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

3-[(4-Bromobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-Bromobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of both bromobenzyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H15BrO3

Molecular Weight

395.2 g/mol

IUPAC Name

3-[(4-bromophenyl)methoxy]-4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C21H15BrO3/c1-13-19(24-12-14-6-8-15(22)9-7-14)11-10-17-16-4-2-3-5-18(16)21(23)25-20(13)17/h2-11H,12H2,1H3

InChI Key

OLFGOCUYTSHFLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.